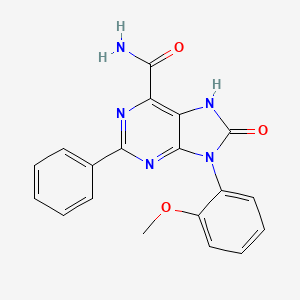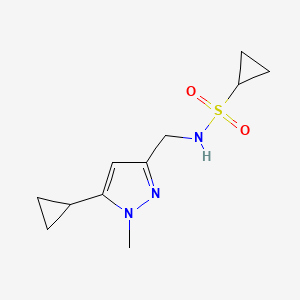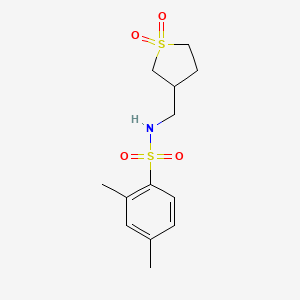
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide” is a compound that has attracted the attention of researchers due to its potential applications in various fields. It has been used in the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This has led to the discovery of a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular formula of this compound is C13H19NO5S2. The unique structure of this compound opens doors for diverse applications, making it an invaluable tool in various fields of study.Chemical Reactions Analysis
The chemical reactions involving this compound have been evaluated in tier 1 DMPK assays . The compounds display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
Cancer Therapy and Inhibition
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide and its derivatives have shown promise in cancer therapy, particularly through the inhibition of specific pathways and the synthesis of novel anticancer agents. For instance, derivatives of this compound have been studied for their ability to inhibit the hypoxia-inducible factor (HIF) pathway, a mechanism that cancer cells exploit to thrive under low oxygen conditions. Such studies have identified compounds that could potentially antagonize tumor growth in animal models, suggesting a pathway towards developing new cancer therapeutics (Mun et al., 2012; Wang et al., 2012).
Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds displayed significant activity against various bacterial and fungal strains, offering a new avenue for the development of antimicrobial agents. Their structural characteristics and interaction with microbial proteins have been explored, providing insights into their mechanism of action (Ghorab et al., 2017; Murthy et al., 2018).
Molecular and Material Science
Research has also delved into the structural and electronic properties of sulfonamide molecules, aiming to understand their stability, electronic behavior, and potential applications in material science. These studies encompass synthesis, crystal structure analysis, and computational studies to predict interactions and properties, laying the groundwork for the development of novel materials with specific characteristics (Rublova et al., 2017; Mahmood et al., 2016).
Electrochemical Applications
The compound and its derivatives have been subjects of electrochemical studies, exploring their redox behavior and potential applications in corrosion inhibition. These studies have provided valuable insights into the mechanisms through which these compounds interact with metal surfaces, offering potential applications in the protection of metals against corrosion (Kaya et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
This compound
acts as an activator of GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of This compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Result of Action
The molecular and cellular effects of This compound ’s action involve the activation of GIRK channels, leading to changes in cell excitability .
Biochemical Analysis
Biochemical Properties
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzenesulfonamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound interacts with these channels, influencing their activity and thereby affecting biochemical reactions within the cell .
Cellular Effects
The compound’s interaction with GIRK channels influences cell function by modulating excitability. This can have an impact on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GIRK channels, leading to their activation . This can result in changes in gene expression and enzyme activity within the cell .
properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-10-3-4-13(11(2)7-10)20(17,18)14-8-12-5-6-19(15,16)9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYJRKOMGACPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

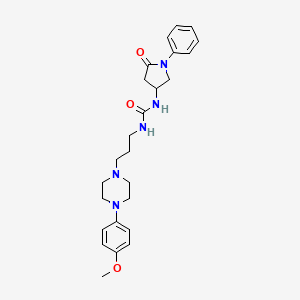

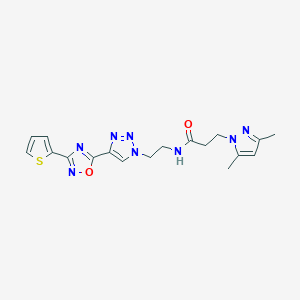


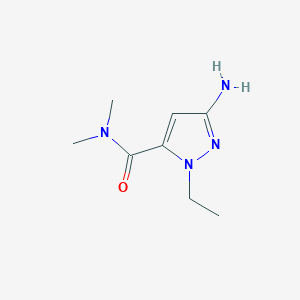
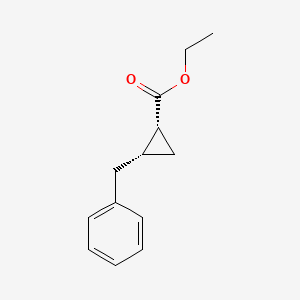
![Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2587539.png)
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B2587540.png)
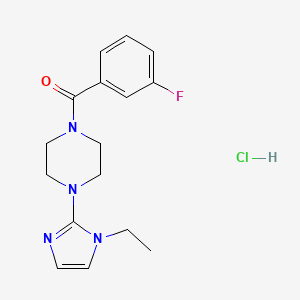
![(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide](/img/structure/B2587543.png)

